molecular formula C7H16N4O2 B13945901 2-Methylarginine CAS No. 59574-26-4

2-Methylarginine

Cat. No.: B13945901
CAS No.: 59574-26-4
M. Wt: 188.23 g/mol
InChI Key: LKRMSSDDHQZQHJ-ZETCQYMHSA-N
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Description

2-Methylarginine, also known as N-monomethylarginine, is a methylated derivative of the amino acid arginine. It is a significant biochemical tool used in the study of nitric oxide synthesis and its physiological roles. This compound is known for its inhibitory effects on nitric oxide synthase, an enzyme responsible for the production of nitric oxide, a critical signaling molecule in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylarginine typically involves the methylation of arginine. One common method is the reaction of arginine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective methylation of the guanidine group of arginine .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as enzymatic methylation using protein arginine methyltransferases. These enzymes catalyze the transfer of a methyl group from S-adenosylmethionine to the guanidine group of arginine, producing this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Methylarginine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methylarginine has a wide range of applications in scientific research:

Mechanism of Action

2-Methylarginine exerts its effects primarily by inhibiting nitric oxide synthase. This inhibition reduces the production of nitric oxide, a molecule involved in vasodilation, neurotransmission, and immune response. The molecular target of this compound is the active site of nitric oxide synthase, where it competes with arginine, the natural substrate of the enzyme .

Comparison with Similar Compounds

  • Asymmetric dimethylarginine (ADMA)
  • Symmetric dimethylarginine (SDMA)
  • N-Propyl-L-arginine

Comparison: 2-Methylarginine is unique in its selective inhibition of nitric oxide synthase compared to other methylated arginine derivatives. While ADMA and SDMA also inhibit nitric oxide synthase, they do so with different potencies and specificities. N-Propyl-L-arginine, on the other hand, is a more potent inhibitor but is less commonly used in research .

Properties

CAS No.

59574-26-4

Molecular Formula

C7H16N4O2

Molecular Weight

188.23 g/mol

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)-2-methylpentanoic acid

InChI

InChI=1S/C7H16N4O2/c1-7(10,5(12)13)3-2-4-11-6(8)9/h2-4,10H2,1H3,(H,12,13)(H4,8,9,11)/t7-/m0/s1

InChI Key

LKRMSSDDHQZQHJ-ZETCQYMHSA-N

Isomeric SMILES

C[C@](CCCN=C(N)N)(C(=O)O)N

Canonical SMILES

CC(CCCN=C(N)N)(C(=O)O)N

Origin of Product

United States

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